molecular formula C8H15NO2 B155995 Methyl 1-methylpiperidine-4-carboxylate CAS No. 1690-75-1

Methyl 1-methylpiperidine-4-carboxylate

Cat. No. B155995
CAS RN: 1690-75-1
M. Wt: 157.21 g/mol
InChI Key: KYAOKPRJTMFBTQ-UHFFFAOYSA-N
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Description

Methyl 1-methylpiperidine-4-carboxylate (MMP) is an organic compound belonging to the class of alkyl carboxylates. It is a colorless liquid with a molecular formula of C7H13NO2. It is used in a variety of applications, including as a reagent in organic synthesis, as a solvent for pharmaceuticals, and as a catalyst for polymerization reactions. It has also been used in the synthesis of various drugs and in the production of pesticides.

Scientific Research Applications

Antibacterial Evaluation

  • Methyl 1-methylpiperidine-4-carboxylate derivatives exhibit significant antibacterial properties. The synthesis and antibacterial evaluation of various derivatives, such as 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides, have shown valuable results in inhibiting bacterial growth (Aziz‐ur‐Rehman et al., 2017).

Chemical Equilibrium and Conformational Analysis

  • This compound is involved in the formation of stable species in aqueous solutions, as evidenced by studies using nuclear magnetic resonance (NMR) spectroscopy. This compound plays a crucial role in understanding chemical equilibria and conformational behaviors in various chemical processes (Mcgregor et al., 2018).

Synthesis of Biologically Active Compounds

  • The compound is used in the asymmetric benzylation process, crucial for the preparation of biologically active compounds. This synthesis method is advantageous due to its use of inexpensive materials and mild reaction conditions, leading to the production of chiral 3-benzylpiperidine backbone structures, which are significant in pharmaceutical applications (Wang et al., 2018).

Intermediate in Synthesis of Pharmacological Agents

  • This compound serves as an important intermediate in the synthesis of various pharmacological agents. For example, its derivatives are used in creating inhibitors for protein tyrosine kinase Jak3, highlighting its significance in medicinal chemistry (Chen Xin-zhi, 2011).

Production of Triazaspiro Compounds

  • This compound is essential in the synthesis of 1,4,9-triazaspiro[5,5]undecane and 3,7,11-triazaspiro[5,6]dodecane, which have applications in the production of mono- and di-substituted derivatives used in various chemical industries (Kuroyan et al., 1986).

Study of Piperidinium Derivatives

  • This compound is involved in the study of piperidinium derivatives. Research on 4-methylpiperidinium 4-methylpiperidine-N-carboxylate hydrate, for instance, provides insights into the structural and chemical properties of these compounds, which are vital in understanding their roles in various chemical reactions (Freytag & Jones, 1999).

Safety and Hazards

“Methyl 1-methylpiperidine-4-carboxylate” is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352 . In case of ingestion, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention .

properties

IUPAC Name

methyl 1-methylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAOKPRJTMFBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394342
Record name Methyl 1-methylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1690-75-1
Record name 4-Piperidinecarboxylic acid, 1-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1690-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-methylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-Methyl-4-piperidinecarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirred solution of 1-methylisonipecotic acid hydrochloride (178.64 g, 1 mol) in 350 mL of methanol (8 equivalents) was added, dropwise with stirring and cooling (ice-salt bath) to -10° C., 112.8 mL (1.55 equivalents) of thionyl chloride. After completion of the addition (1 hour), the ice-salt bath was removed and the temperature allowed to rise to 40° C. and held at this point for 2 hours. The solution was brought to about pH 8 with sodium carbonate and extracted with methylene chloride. The methylene chloride solution was dried and evaporated to give 136.88 g (87%) of methyl 1-methylpiperidine-4-carboxylate as a clear liquid. The IR spectrum confirmed that the product was the methyl ester.
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Synthesis routes and methods II

Procedure details

Dissolve isonipecotic acid methyl ester in formaldehyde (19.4 mL of a 37.5% solution in water, 262 mmol) and treat with formic acid (10.2 mL of a 90% solution, 240 mmol). Heat on a steam bath for 2 hours and evaporate the solvent in vacuo. Dissolve the residue in ethyl ether, dry (MgSO4), filter and evaporate the filtrate in vacuo. Purify by distillation under an argon atmosphere to give 1-methyl-4-piperidinecarboxylic acid, methyl ester as a clear colorless oil (bp 195°-205° C., 760 mm).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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